molecular formula C7H14O3 B3427212 1-Propanol, 2-ethoxy-, acetate CAS No. 57350-24-0

1-Propanol, 2-ethoxy-, acetate

Cat. No.: B3427212
CAS No.: 57350-24-0
M. Wt: 146.18 g/mol
InChI Key: KBGLIBWPBYLNNK-UHFFFAOYSA-N
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Description

1-Propanol, 2-ethoxy-, acetate, also known as 2-ethoxy-1-propyl acetate, is an organic compound with the molecular formula C7H14O3. It is a colorless liquid with a mild, pleasant odor. This compound is commonly used as a solvent in various industrial applications due to its excellent solvency properties and low toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propanol, 2-ethoxy-, acetate can be synthesized through the esterification of 2-ethoxy-1-propanol with acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification of 2-ethoxy-1-propanol with acetic acid in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the ester from the unreacted starting materials and by-products. The purified ester is collected and stored for further use.

Chemical Reactions Analysis

Types of Reactions: 1-Propanol, 2-ethoxy-, acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2-ethoxy-1-propanol and acetic acid.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.

    Reduction: Reduction reactions can convert the ester to alcohols and other reduced products.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles under suitable conditions.

Major Products Formed:

    Hydrolysis: 2-ethoxy-1-propanol and acetic acid.

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols and other reduced products.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

1-Propanol, 2-ethoxy-, acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a solvent in organic synthesis and analytical chemistry due to its ability to dissolve a wide range of compounds.

    Biology: Employed in the preparation of biological samples and as a solvent for various biological assays.

    Medicine: Utilized in pharmaceutical formulations and as a solvent for drug delivery systems.

    Industry: Widely used in the production of coatings, inks, and adhesives due to its excellent solvency properties and low toxicity.

Mechanism of Action

1-Propanol, 2-ethoxy-, acetate can be compared with other similar compounds, such as:

    1-Methoxy-2-propanol acetate: Similar in structure but with a methoxy group instead of an ethoxy group. It has different solvency properties and applications.

    2-Butoxyethanol acetate: Contains a butoxy group, offering different solvency characteristics and uses.

    Ethyl acetate: A simpler ester with different physical and chemical properties, used in various industrial applications.

Uniqueness: this compound is unique due to its balanced solvency properties, low toxicity, and versatility in various applications. Its ability to dissolve a wide range of compounds makes it a valuable solvent in both research and industrial settings.

Comparison with Similar Compounds

  • 1-Methoxy-2-propanol acetate
  • 2-Butoxyethanol acetate
  • Ethyl acetate

Properties

IUPAC Name

2-ethoxypropyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-4-9-6(2)5-10-7(3)8/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGLIBWPBYLNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name ETHOXYPROPYL ACETATE
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DSSTOX Substance ID

DTXSID90869320
Record name 2-Ethoxypropyl acetate
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Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Ethoxypropyl acetate appears as a transparent, colorless liquid, with a sweet, ether-like odor. Less dense than water. Vapors are heavier than air. Contact may irritate skin, eyes, and mucous membranes., Liquid
Record name ETHOXYPROPYL ACETATE
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Record name Propanol, 1(or 2)-ethoxy-, acetate
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CAS No.

98516-30-4, 57350-24-0
Record name ETHOXYPROPYL ACETATE
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Record name 1-Propanol, 2-ethoxy-, 1-acetate
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Record name 1-Propanol, 2-ethoxy-, acetate
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Record name Propanol, 1(or 2)-ethoxy-, acetate
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Record name Propanol, 1(or 2)-ethoxy-, acetate
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Record name 2-Ethoxypropyl acetate
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Record name 1-Propanol, 2-ethoxy-, 1-acetate
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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